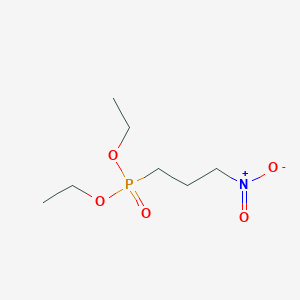
Diethyl(3-nitropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-nitropropyl)phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-nitropropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Michaelis-Arbuzov Reaction: One common method for synthesizing diethyl(3-nitropropyl)phosphonate involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide under heat.
Phosphonylation: Another method involves the direct phosphonylation of 3-nitropropyl alcohol using diethyl phosphite in the presence of a catalyst such as palladium or copper.
Industrial Production Methods: Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Phosphonate esters with different substituents.
Applications De Recherche Scientifique
Chemistry: Diethyl(3-nitropropyl)phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the synthesis of various phosphonate esters and phosphonic acids .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug, where it can be metabolized in vivo to release active phosphonic acid derivatives with therapeutic properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of flame retardants, plasticizers, and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of diethyl(3-nitropropyl)phosphonate involves its conversion to active phosphonic acid derivatives in biological systems. These derivatives can inhibit enzymes by mimicking the natural substrates or by binding to the active sites of the enzymes, thereby blocking their activity . The molecular targets include enzymes involved in metabolic pathways, such as phosphatases and kinases .
Comparaison Avec Des Composés Similaires
Diethyl(3-bromopropyl)phosphonate: Similar in structure but with a bromine atom instead of a nitro group.
Diethyl(3-chloropropyl)phosphonate: Similar in structure but with a chlorine atom instead of a nitro group.
Diethyl(3-hydroxypropyl)phosphonate: Similar in structure but with a hydroxyl group instead of a nitro group.
Uniqueness: Diethyl(3-nitropropyl)phosphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for synthetic and medicinal applications .
Propriétés
Numéro CAS |
33475-85-3 |
|---|---|
Formule moléculaire |
C7H16NO5P |
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-nitropropane |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3 |
Clé InChI |
CIOHICNVMKYVLA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


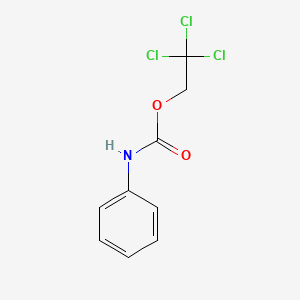
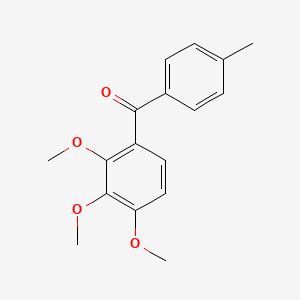
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)



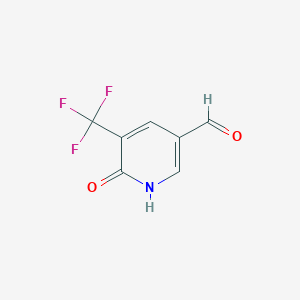
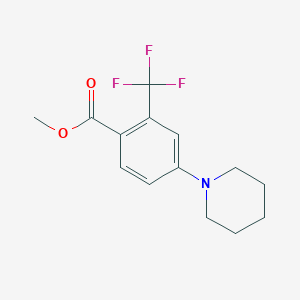
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)

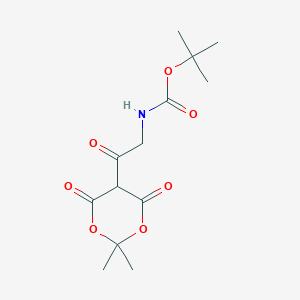
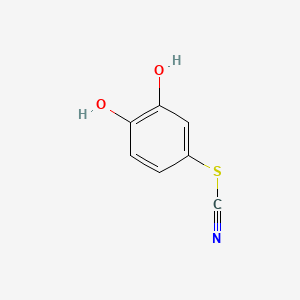
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
